molecular formula C₃₆H₃₆CuN₁₂O₁₆S₄ B044276 copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 41276-95-3

copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

Cat. No.: B044276
CAS No.: 41276-95-3
M. Wt: 1084.6 g/mol
InChI Key: BWAUCOHACPDBLQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) is a complex copper-based compound known for its unique structural and chemical properties. This compound is often referred to in scientific literature for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) involves several steps. The synthetic route typically includes the reaction of tetrapyrido compounds with copper salts under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility . Industrial production methods have been developed to achieve commercial mass production of this compound .

Chemical Reactions Analysis

(1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) involves its interaction with molecular targets such as RNA and proteins. The compound forms stable complexes with these targets, which can lead to various biological effects. The pathways involved in its mechanism of action are still being studied, but it is believed to involve the modulation of gene expression and protein function .

Comparison with Similar Compounds

Compared to other similar compounds, (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2’,3’-g:2’‘,3’‘-l:2’‘’,3’‘’-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate) stands out due to its unique structural features and chemical properties. Similar compounds include other copper-based tetrapyrido complexes, but this compound’s specific arrangement of methyl groups and sulfate ions gives it distinct characteristics .

Properties

IUPAC Name

copper;methyl sulfate;5,14,23,32-tetramethyl-2,11,20,29,37,39-hexaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N12.4CH4O4S.Cu/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;4*1-5-6(2,3)4;/h5-16H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAUCOHACPDBLQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=[N+](C6=C([N-]5)N=C7C8=C(C(=N7)N=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36CuN12O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-95-3
Record name (1,8,15,22-Tetramethyl-29H,31H-tetrapyrido(2,3-b:2',3'-g:2'',3''-l:2''',3'''-q)porphyraziniumato(2-)-N29,N30,N31,N32)copper(4+) tetramethyl tetrakis(sulphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041276953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,8,15,22-tetramethyl-29H,31H-tetrapyrido[2,3-b:2',3'-g:2'',3''-l:2''',3'''-q]porphyraziniumato(2-)-N29,N30,N31,N32]copper(4+) tetramethyl tetrakis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.